molecular formula C12H11F3N2O2 B119202 5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide CAS No. 145440-85-3

5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B119202
CAS No.: 145440-85-3
M. Wt: 270.21 g/mol
InChI Key: PPXXBHHFXOCQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide typically involves the reaction of 2-(trifluoromethyl)aniline with 5-methyl-1,2-oxazole-3-carboxylic acid. The reaction is carried out under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .

Chemical Reactions Analysis

5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating various biochemical pathways and exerting its biological effects .

Comparison with Similar Compounds

5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

The unique structural features and diverse applications of this compound make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-6-10(17-19-7)11(18)16-9-5-3-2-4-8(9)12(13,14)15/h2-6H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBQZMCOZUJNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932594
Record name 5-Methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145440-85-3
Record name 3-Isoxazolecarboxamide, 5-methyl-N-(2-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145440853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.